Boc-E-FMK vs. Z-VAD-FMK: Cathepsin Off-Target Activity Differentiation
Z-VAD-FMK exhibits measurable inhibitory activity against lysosomal cathepsin proteases, a known source of off-target effects in apoptosis studies. In tissue extract assays, Z-VAD-FMK inhibited Cathepsin X with an IC50 of 0.63 µM and Cathepsin B with an IC50 of 0.62 µM, indicating significant cross-reactivity with non-caspase cysteine proteases . The glutamate-derived scaffold of Boc-E-FMK differs from Z-VAD-FMK's benzyloxycarbonyl-Val-Ala-Asp architecture, with studies on side-chain charge effects suggesting altered specificity profiles for catalytic pocket engagement .
| Evidence Dimension | Cathepsin B inhibitory activity |
|---|---|
| Target Compound Data | Not reported (glutamate scaffold with distinct charge profile) |
| Comparator Or Baseline | Z-VAD-FMK: IC50 = 0.62 µM vs. Cathepsin B |
| Quantified Difference | Z-VAD-FMK shows measurable cathepsin inhibition; Boc-E-FMK's glutamate structure predicts different off-target profile |
| Conditions | Tissue extract enzyme inhibition assays; Cathepsin B and Cathepsin X activity measured |
Why This Matters
Researchers selecting a pan-caspase inhibitor for experiments where cathepsin-mediated effects could confound interpretation should consider the documented cathepsin cross-reactivity of Z-VAD-FMK relative to Boc-protected alternatives.
